Ropinirole-d7 Hydrochloride

Descripción

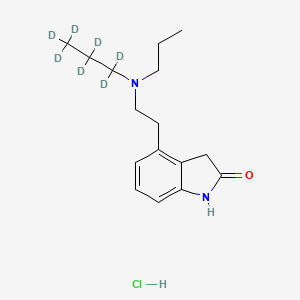

Ropinirole-d7 Hydrochloride (CAS 1261396-31-9) is a deuterium-labeled isotopologue of Ropinirole Hydrochloride, a non-ergoline dopamine agonist used clinically for Parkinson’s disease and restless legs syndrome. The deuterated form replaces seven hydrogen atoms with deuterium, specifically on the propyl side chains (positions 1,1,2,2,3,3,3-heptadeutero-propyl groups), as shown in its IUPAC name: 4-[2-(1,1,2,2,3,3,3-Heptadeuteropropyl(propyl)amino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride .

Propiedades

IUPAC Name |

4-[2-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,3D2,9D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXHAEQXIBQUEZ-DWPKPNNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Ropinirole-d7 (clorhidrato) implica la incorporación de deuterio en la molécula de ropinirol. Esto se logra típicamente mediante el uso de reactivos deuterados en el proceso de síntesis. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se publican ampliamente. el enfoque general implica la sustitución de átomos de hidrógeno por deuterio en las moléculas precursoras .

Métodos de producción industrial

La producción industrial de Ropinirole-d7 (clorhidrato) sigue principios similares a su síntesis de laboratorio pero a mayor escala. El proceso implica el uso de reactivos y disolventes deuterados para garantizar la incorporación de deuterio en el producto final. El proceso de producción se optimiza para el rendimiento y la pureza, con estrictas medidas de control de calidad para garantizar la consistencia del producto .

Análisis De Reacciones Químicas

Tipos de reacciones

Ropinirole-d7 (clorhidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes en condiciones ácidas o básicas.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores en condiciones anhidras.

Sustitución: Halógenos, nucleófilos y otros reactivos en diversas condiciones según la reacción de sustitución específica.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de Ropinirole-d7 (clorhidrato) puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Pharmacological Research

Ropinirole-d7 hydrochloride is utilized in pharmacological studies to understand the mechanisms of dopamine receptor activation and its effects on neurodegenerative diseases. By using a deuterated compound, researchers can trace the metabolic pathways and interactions within the body more accurately than with non-deuterated forms.

Key Findings:

- Dopamine Receptor Activation: Ropinirole acts primarily on D2 receptors, which are crucial in managing symptoms of Parkinson's disease. Studies have shown that it can effectively mimic natural dopamine, thereby alleviating motor symptoms associated with dopamine deficiency .

- Neuroprotective Effects: Research indicates that ropinirole may have neuroprotective effects against oxidative stress in dopaminergic neurons, enhancing cellular antioxidant defenses .

Clinical Trials and Efficacy Studies

This compound has been involved in various clinical trials assessing its efficacy and safety for conditions beyond its standard indications, such as amyotrophic lateral sclerosis (ALS).

Case Study: ROPALS Trial

- Objective: The ROPALS trial investigated the safety and efficacy of ropinirole hydrochloride extended-release tablets in ALS patients. The study included 20 participants divided into active drug and placebo groups.

- Outcomes Measured: Primary outcomes focused on safety and tolerability over 24 weeks, while secondary outcomes included changes in ALS Functional Rating Scale-Revised (ALSFRS-R) scores .

- Results: Preliminary findings suggested that ropinirole may offer benefits in managing ALS symptoms, warranting further investigation into its therapeutic potential.

Neuropharmacology Studies

In neuropharmacology, this compound is used to explore its interactions with various neurotransmitter systems.

Research Highlights:

- Mechanistic Insights: Studies have demonstrated that ropinirole inhibits adenylyl cyclase activity and modulates calcium channels, which are critical in neurotransmission processes .

- Behavioral Studies: Animal models have shown that administration of ropinirole can improve motor function and reduce akinesia in models of Parkinson's disease, indicating its potential for broader therapeutic applications .

Comparative Studies

Ropinirole-d7 is also used in comparative studies against other treatments for neurodegenerative conditions.

Mecanismo De Acción

Ropinirole-d7 (clorhidrato) ejerce sus efectos estimulando selectivamente los receptores de dopamina D2 y D3 dentro del sistema caudado-putamen del cerebro. Esta estimulación imita la acción de la dopamina, un neurotransmisor que juega un papel crucial en la regulación del movimiento y las respuestas emocionales. El mecanismo de acción preciso implica la unión a estos receptores y la activación de vías de señalización intracelular que modulan la actividad neuronal .

Comparación Con Compuestos Similares

Research and Regulatory Considerations

- Pharmacopeial Standards: Ropinirole Hydrochloride is listed in USP monographs with detailed impurity testing protocols , while deuterated analogs follow ISO guidelines for isotopic labeling .

- Synthetic Challenges : Deuterium incorporation in Ropinirole-d7 requires specialized catalytic deuteration techniques to ensure regioselectivity and minimize byproducts .

Actividad Biológica

Ropinirole-d7 hydrochloride is a deuterated form of ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. This article delves into its biological activity, pharmacokinetics, and clinical applications, supported by data tables and relevant research findings.

Overview of this compound

This compound (CAS Number: 91374-20-8) is a selective dopamine D2 receptor agonist with enhanced stability due to deuteration. The introduction of deuterium atoms can alter metabolic pathways, potentially leading to improved pharmacokinetic properties compared to its non-deuterated counterpart.

Ropinirole acts primarily on the D2 subtype of dopamine receptors in the brain, mimicking the effects of dopamine. This mechanism is critical for its efficacy in alleviating symptoms associated with Parkinson's disease, such as bradykinesia and rigidity. The compound has been shown to have an IC50 value of approximately 29 nM for the D2 receptor, indicating potent receptor affinity .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of ropinirole, characterized by:

- Absorption : Rapid absorption with peak plasma concentrations reached within 1 to 2 hours post-administration.

- Bioavailability : Approximately 45% to 55% for immediate-release formulations; extended-release formulations exhibit nearly 100% bioavailability.

- Volume of Distribution : Approximately 7.5 L/kg, indicating extensive tissue distribution.

- Protein Binding : About 40% binding to plasma proteins .

Parkinson's Disease

Ropinirole has been extensively studied in patients with Parkinson's disease. A notable clinical trial evaluated the drug's efficacy in improving motor functions:

| Study Parameter | Ropinirole Group (n=14) | Placebo Group (n=7) |

|---|---|---|

| Change in ALSFRS-R score (24 weeks) | -5.36 (95% CI: -8.09 to -2.64) | -6.82 (95% CI: -10.54 to -3.10) |

| Incidence of gastrointestinal disorders | 76.9% | 14.3% |

| Additional weeks without disease progression | 27.9 weeks | N/A |

The study highlighted that while both groups experienced adverse events, those on ropinirole reported significantly more gastrointestinal issues .

Amyotrophic Lateral Sclerosis (ALS)

Recent investigations have explored the potential benefits of ropinirole hydrochloride in ALS patients through the ROPALS trial:

- Primary Outcomes : Safety and tolerability over a 24-week period.

- Secondary Outcomes : Efficacy measured by changes in ALSFRS-R and survival rates.

Results indicated that ropinirole treatment led to a reduction in mortality risk by approximately 68% in higher-dose groups compared to lower doses .

Case Studies

A case study involving a patient with bipolar disorder highlighted the potential for psychosis as an adverse effect associated with ropinirole use. The patient's symptoms resolved upon discontinuation of the drug, underscoring the importance of monitoring psychiatric effects during treatment .

Q & A

Q. What analytical methods are recommended for identifying and quantifying Ropinirole-d7 Hydrochloride in experimental samples?

- Methodological Answer : Reverse-phase HPLC with UV detection is the gold standard. Use a C18 column (250 mm × 4.6 mm, 5 µm) and a mobile phase of acetonitrile-buffer (20:80 v/v). The buffer consists of 1.88 g/L sodium 1-hexanesulfonate and 1 g/L phosphoric acid adjusted to pH 6.5 with triethylamine. Validate the method for linearity (0.01–1.0 mg/mL), precision (RSD <2%), and recovery (98–102%) using deuterated internal standards .

| HPLC Parameters | Specifications |

|---|---|

| Column | C18 (250 × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Buffer (20:80) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 248 nm |

| Retention Time (Ropinirole-d7) | ~8.2 minutes |

Q. How should researchers handle isotopic purity validation for this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm ≥98% deuterium incorporation. Compare the molecular ion peak ([M+H]+) of Ropinirole-d7 (m/z 335.2) with non-deuterated Ropinirole (m/z 328.2). Isotopic purity can be compromised by proton exchange in aqueous solutions; store samples in deuterated solvents (e.g., D2O or deuterated methanol) to minimize degradation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Wear nitrile gloves, lab coats, and safety goggles.

- Use a fume hood for powder handling to avoid inhalation.

- Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen).

- Dispose of waste via certified biomedical waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize impurity profiling for this compound during synthesis?

- Methodological Answer : Employ orthogonal techniques:

- HPLC-UV : Use a gradient elution (acetonitrile:ammonium acetate buffer, pH 2.5) to separate impurities like 4-[2-(dipropylamino)ethyl]-1-hydroxyindolin-2-one (RT: 12.3 min) and nitrophenyl acetic acid derivatives (RT: 14.8 min) .

- LC-MS/MS : Confirm impurity structures via fragmentation patterns. For example, the major impurity (m/z 294.1) corresponds to des-deutero byproducts.

- Quantify impurities against a calibrated reference standard (ICH Q3B guidelines; reporting threshold: ≥0.05%) .

Q. What strategies resolve discrepancies in stability data between accelerated and long-term studies for this compound?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS. Ropinirole-d7 shows photolytic degradation (15% loss at 48 hours), requiring light-protected storage .

- Kinetic Modeling : Use the Arrhenius equation to correlate accelerated (40°C) and real-time (25°C) stability data. Adjust for deuterium isotope effects, which may slow hydrolysis by ~10% compared to non-deuterated analogs .

Q. How do researchers validate the pharmacokinetic (PK) assay for this compound in preclinical models?

- Methodological Answer :

- Sample Preparation : Spike plasma samples with deuterated internal standards (e.g., Ropinirole-d10) to correct for matrix effects. Use protein precipitation with acetonitrile (1:3 v/v).

- LC-MS/MS Conditions : ESI+ mode, MRM transitions (m/z 335.2→181.1 for Ropinirole-d7; m/z 345.2→191.1 for Ropinirole-d10). Validate for sensitivity (LLOQ: 0.1 ng/mL), accuracy (85–115%), and inter-day precision (CV <15%) .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Solubility varies due to deuteration effects. For example:

- Water : 12 mg/mL (non-deuterated) vs. 8 mg/mL (deuterated) due to altered hydrogen bonding.

- Methanol : Fully soluble (>50 mg/mL) for both forms.

Use sonication (30 minutes at 40 kHz) and pH adjustment (pH 4.5 with HCl) to enhance aqueous solubility. Cross-validate with nephelometry to avoid false positives from colloidal suspensions .

Method Development

Q. What advanced techniques improve detection limits for trace impurities in this compound?

- Methodological Answer :

- 2D-LC : Couple ion-exchange and reverse-phase columns to separate polar and non-polar impurities.

- Chiral HPLC : Resolve enantiomeric impurities using a Chiralpak AD-H column (heptane:ethanol:diethylamine, 80:20:0.1).

- Q-TOF MS : Achieve <0.01% detection limits by targeting low-abundance ions (e.g., m/z 307.1 for des-propyl impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.